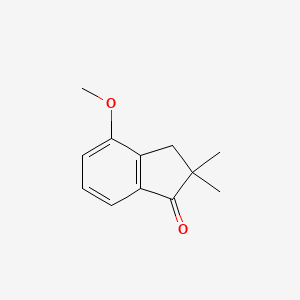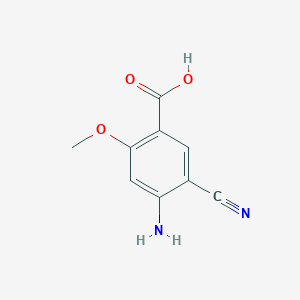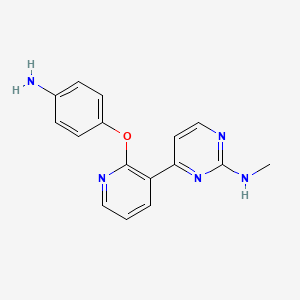
Ethyl 3-cyclopropyl-2-hydroxy-propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-cyclopropyl-2-hydroxy-propanoate is an organic compound with the molecular formula C8H14O3 It is a derivative of propanoic acid, featuring a cyclopropyl group and a hydroxy group attached to the propanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyclopropyl-2-hydroxypropanoate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl 3-bromo-2-hydroxypropanoate with cyclopropylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of ethyl 3-cyclopropyl-2-hydroxypropanoate may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-cyclopropyl-2-hydroxy-propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-cyclopropyl-2-oxopropanoate.
Reduction: The compound can be reduced to form ethyl 3-cyclopropyl-2-hydroxypropanoate, where the carbonyl group is reduced back to a hydroxy group.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ethyl 3-cyclopropyl-2-oxopropanoate.
Reduction: this compound.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-cyclopropyl-2-hydroxy-propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropane-containing compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl 3-cyclopropyl-2-hydroxypropanoate involves its interaction with specific molecular targets. The cyclopropyl group imposes conformational rigidity on the molecule, which can influence its binding to enzymes or receptors. The hydroxy group can participate in hydrogen bonding, further stabilizing interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 3-cyclopropyl-2-hydroxy-propanoate can be compared with other similar compounds such as:
Ethyl 3-hydroxypropanoate: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
Cyclopropylcarbinol: Contains a cyclopropyl group but lacks the ester functionality.
Cyclopropylmethyl ketone: Contains a cyclopropyl group and a carbonyl group but lacks the ester functionality.
The presence of the cyclopropyl group in ethyl 3-cyclopropyl-2-hydroxypropanoate imparts unique structural and chemical properties, making it distinct from these similar compounds.
Propriétés
Formule moléculaire |
C8H14O3 |
|---|---|
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
ethyl 3-cyclopropyl-2-hydroxypropanoate |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(10)7(9)5-6-3-4-6/h6-7,9H,2-5H2,1H3 |
Clé InChI |
CTQKNWITPRXDHM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1CC1)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,2,2-trifluoro-N-[2-(4-methyl-thiazol-2-yl)-ethyl]-acetamide](/img/structure/B8610439.png)






